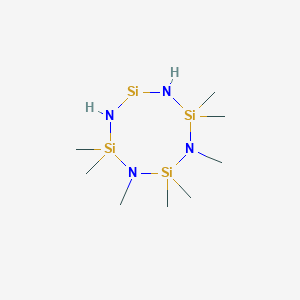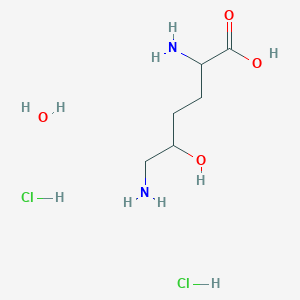
3-(2-((4aS,5R,8aS)-5,8a-Dimethyl-2-methylene-5-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)decahydronaphthalen-1-yl)ethyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neoandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculataThis compound is known for its diverse biological activities, including anti-inflammatory, anti-infective, and hepatoprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neoandrographolide can be synthesized through various chemical reactions involving the modification of andrographolide, another major compound found in Andrographis paniculata. The synthetic routes often involve selective esterification, oxidation, and substitution reactions .
Industrial Production Methods: Industrial production of neoandrographolide typically involves the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process includes solvent extraction using methanol, ethanol, or acetone, followed by purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Neoandrographolide undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Replaces functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Uses reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of neoandrographolide with modified functional groups, enhancing its biological activity .
Aplicaciones Científicas De Investigación
Neoandrographolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating immune responses and cellular signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, infections, and liver disorders.
Industry: Utilized in the development of herbal formulations and dietary supplements
Mecanismo De Acción
Neoandrographolide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of nitric oxide and pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.
Anti-infective: Inhibits the replication of pathogens by interfering with their metabolic processes.
Hepatoprotective: Protects liver cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme activity.
Comparación Con Compuestos Similares
Neoandrographolide is compared with other similar compounds, such as:
Andrographolide: Both compounds have anti-inflammatory and anti-infective properties, but neoandrographolide shows stronger inhibition of nitric oxide production.
14-deoxyandrographolide: Known for its immunomodulatory and anti-atherosclerotic activities.
14-deoxy-11,12-didehydroandrographolide: Exhibits immunostimulatory and anti-atherosclerotic properties.
Neoandrographolide stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H40O8 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-[2-[(4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17?,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Clave InChI |
YGCYRQKJYWQXHG-JXAGCRMJSA-N |
SMILES isomérico |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)C2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)



![Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B13388989.png)



![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13389012.png)

